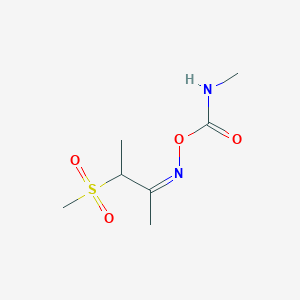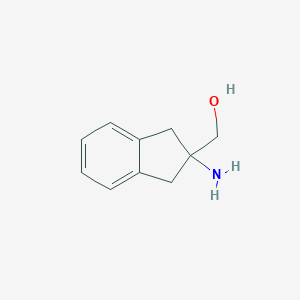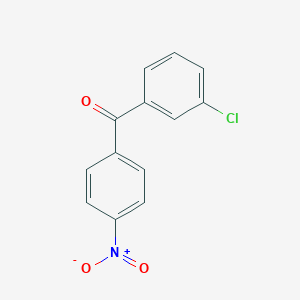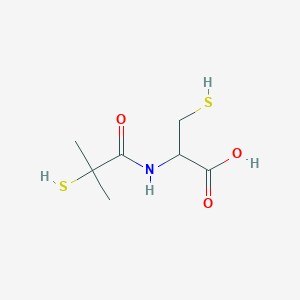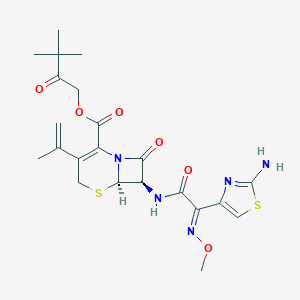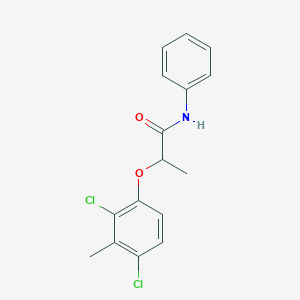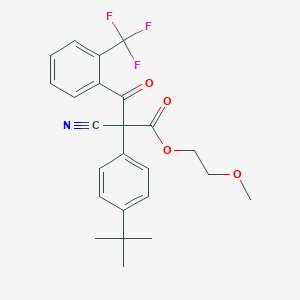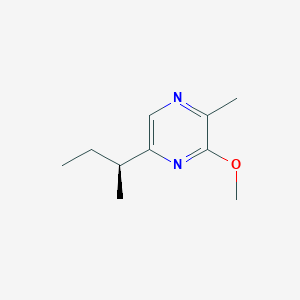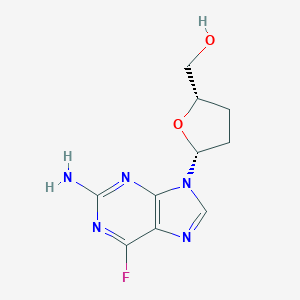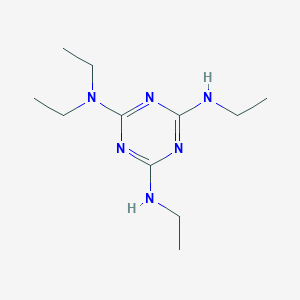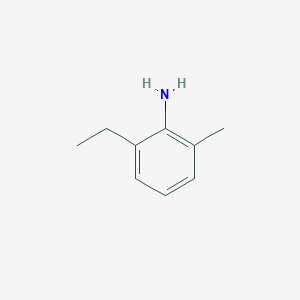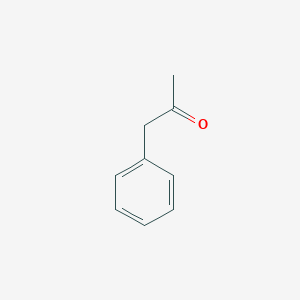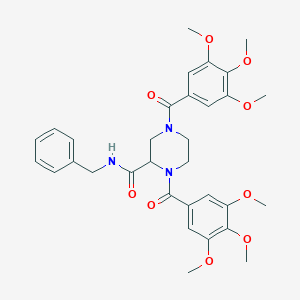
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide, commonly known as BTTPA, is a synthetic compound that has gained significant attention in the field of scientific research. BTTPA belongs to the class of piperazinecarboxamide compounds and has been found to exhibit potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of BTTPA is not yet fully understood. However, it has been suggested that BTTPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTTPA has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
BTTPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, thereby reducing inflammation. BTTPA has also been found to reduce the levels of certain enzymes that are involved in the breakdown of collagen, thereby preventing tissue damage. Additionally, BTTPA has been found to exhibit antioxidant properties, thereby protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTTPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, BTTPA has been found to exhibit potent anticancer and anti-inflammatory properties, making it an ideal candidate for further research. However, BTTPA has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, BTTPA has not yet been extensively studied in vivo, and its safety profile is not yet fully understood.
Direcciones Futuras
There are several future directions for the study of BTTPA. One potential direction is to further investigate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of BTTPA in vivo. Furthermore, BTTPA can be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic applications. Finally, BTTPA can be further studied for its potential use in combination therapies for cancer and other diseases.
Conclusion
In conclusion, BTTPA is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties, including anticancer, antitumor, and anti-inflammatory properties. BTTPA has been synthesized using a multi-step process, and its mechanism of action is not yet fully understood. BTTPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BTTPA, including further investigation of its mechanism of action, safety, and efficacy in vivo, and modification to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of BTTPA involves a multi-step process that includes the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with N-phenylmethyl-2-bromoacetamide. The final product is obtained by treating the intermediate product with ammonium hydroxide. The synthesis of BTTPA has been reported in several scientific journals, and the yields obtained have been found to be satisfactory.
Aplicaciones Científicas De Investigación
BTTPA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. BTTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, BTTPA has been found to induce apoptosis in cancer cells, thereby preventing their proliferation.
Propiedades
Número CAS |
129477-62-9 |
|---|---|
Nombre del producto |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide |
Fórmula molecular |
C32H37N3O9 |
Peso molecular |
607.6 g/mol |
Nombre IUPAC |
N-benzyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C32H37N3O9/c1-39-24-14-21(15-25(40-2)28(24)43-5)31(37)34-12-13-35(23(19-34)30(36)33-18-20-10-8-7-9-11-20)32(38)22-16-26(41-3)29(44-6)27(17-22)42-4/h7-11,14-17,23H,12-13,18-19H2,1-6H3,(H,33,36) |
Clave InChI |
HRVNKVXEICFVIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Sinónimos |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxam ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



